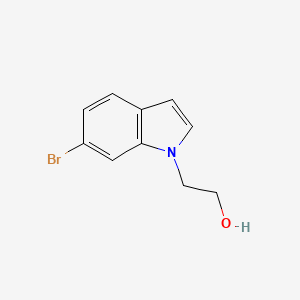

2-(6-bromo-1H-indol-1-yl)ethanol

Description

Significance of Indole (B1671886) Ring Systems in Advanced Organic Synthesis and Chemical Research

The indole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a ligand for a variety of biological receptors. nih.gov This has led to the development of numerous indole-containing drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. nih.govfiveable.meresearchgate.net In advanced organic synthesis, the indole ring serves as a versatile starting material for the total synthesis of complex natural products. numberanalytics.com Synthetic strategies often involve the construction of the indole ring itself, through classic methods like the Fischer, Leimgruber-Batcho, and Bartoli indole syntheses, or the functionalization of a pre-existing indole core. numberanalytics.comyoutube.com The development of transition metal-catalyzed reactions has further expanded the toolkit for modifying the indole nucleus with high precision and efficiency. numberanalytics.com

Overview of Brominated Indole Derivatives and their Importance in Synthetic Design

The introduction of a bromine atom onto the indole ring significantly influences its chemical and physical properties. Bromine, being an electronegative and polarizable atom, can alter the electronic distribution within the indole system, thereby affecting its reactivity and biological interactions. fiveable.me Brominated indoles are valuable intermediates in organic synthesis, as the bromine atom can be readily replaced by other functional groups through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. fiveable.me This allows for the construction of more complex and diverse molecular structures. Furthermore, the presence of bromine can enhance the biological activity of indole derivatives, with some brominated indoles showing potent anti-inflammatory, antimicrobial, and anticancer properties. fiveable.me For instance, bromination at the C-5 or C-6 position of certain indole derivatives has been explored in the development of compounds with antiplasmodial activity. nih.gov

Structural Context and Rationale for Investigating 2-(6-Bromo-1H-indol-1-yl)ethanol

The compound this compound features three key structural components: the indole ring, a bromine atom at the 6-position of the indole, and a 2-hydroxyethyl group attached to the indole nitrogen (N-1 position).

6-Bromoindole (B116670) Core: The bromine atom at the 6-position is a key feature. This specific substitution pattern is often utilized in the synthesis of pharmacologically active compounds. For example, 6-bromoindole is a crucial building block for the synthesis of inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), which have potential applications in enhancing the efficacy of antibiotics. nih.gov

N-Hydroxyethyl Substituent: The N-alkylation of indoles with a hydroxyethyl (B10761427) group introduces a flexible side chain with a terminal hydroxyl group. This hydroxyl group can serve as a handle for further functionalization, such as esterification or etherification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. The N-hydroxyethyl moiety is also found in various biologically active molecules.

The combination of these structural features in this compound makes it a valuable intermediate for the synthesis of a range of target molecules with potential applications in medicinal chemistry and materials science.

Historical Perspectives on Related Indole Compound Research Methodologies

The study of indole compounds has a rich history, dating back to the 19th century with the isolation of indigo. researchgate.net Early research focused on the isolation and structural elucidation of naturally occurring indoles. The development of synthetic methods for the indole ring, such as the Fischer indole synthesis in 1883, was a major breakthrough that enabled the laboratory preparation of a wide variety of indole derivatives.

Over the years, a plethora of methods for indole synthesis have been developed, each with its own advantages and limitations. youtube.com These include the Reissert, Batcho-Leimgruber, and Madelung syntheses. youtube.com More contemporary approaches often employ transition metal catalysis to achieve highly efficient and selective transformations. numberanalytics.com

The characterization of indole derivatives has also evolved significantly. Initially, classical methods of chemical degradation and derivatization were used to determine their structures. The advent of spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, has revolutionized the field, allowing for the rapid and unambiguous determination of molecular structures. For the detection and quantification of indole and its metabolites in biological samples, various analytical methods have been developed, including colorimetric assays like the Kovács and Salkowski reagents, as well as more specific and sensitive techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. nih.govresearchgate.netfrontiersin.org

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H10BrNO |

| Molecular Weight | 240.10 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥95% |

| Storage Temperature | Room Temperature |

| InChI Key | ANIPJGAEJCDVFF-UHFFFAOYSA-N |

Data sourced from multiple chemical suppliers and databases. cymitquimica.comsigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrNO |

|---|---|

Molecular Weight |

240.10 g/mol |

IUPAC Name |

2-(6-bromoindol-1-yl)ethanol |

InChI |

InChI=1S/C10H10BrNO/c11-9-2-1-8-3-4-12(5-6-13)10(8)7-9/h1-4,7,13H,5-6H2 |

InChI Key |

ARADXZJVVSTZPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CCO)Br |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 6 Bromo 1h Indol 1 Yl Ethanol and Its Precursors

General Synthetic Routes to N-1 Substituted Indoles

The indole (B1671886) scaffold is a privileged structure in a vast number of natural products and medicinally important molecules. openmedicinalchemistryjournal.com Consequently, a multitude of methods for the synthesis and functionalization of indoles have been developed. openmedicinalchemistryjournal.comwikipedia.orgrsc.org The functionalization of the N-1 position of the indole ring is a critical step in the synthesis of many target molecules. nih.govdntb.gov.ua

Classical approaches to N-alkylation often involve a two-step process: deprotonation of the indole nitrogen with a strong base to form an indole anion, followed by reaction with an alkylating agent. google.com Common bases used include sodium hydride, while alkylating agents can range from alkyl halides to sulfates. google.comrsc.org However, these methods can have limitations regarding substrate scope and the use of hazardous reagents. rsc.org

More modern and efficient methods for N-alkylation have been developed, including microwave-assisted syntheses and the use of catalytic amounts of a base. google.comrsc.org For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as a catalyst for N-methylation and N-benzylation in nearly quantitative yields under mild conditions. google.com Furthermore, iridium-catalyzed N-alkylation of indolines with alcohols in water offers an environmentally friendly alternative to traditional methods. organic-chemistry.org The choice of solvent can also play a crucial role, with ionic liquids sometimes used to enhance reaction rates. google.com

The synthesis of the indole core itself can be achieved through various classic named reactions such as the Fischer, Bischler, and Leimgruber–Batcho syntheses, each offering different advantages depending on the desired substitution pattern. wikipedia.orgnih.gov For instance, the Fischer indole synthesis is one of the oldest and most reliable methods for preparing substituted indoles. wikipedia.orgrsc.org

Bromination Approaches for Indole Core Functionalization

The introduction of a bromine atom onto the indole nucleus is a key transformation in the synthesis of many marine natural products and other biologically active compounds. researchgate.net The position of bromination is highly dependent on the reaction conditions and the substituents already present on the indole ring.

Regioselective Bromination at the C-6 Position of the Indole Nucleus

Direct bromination of the indole ring typically occurs at the electron-rich C-3 position. nih.govescholarship.org To achieve regioselective bromination at the C-6 position, the reactivity of the pyrrole (B145914) ring must be attenuated. This is often accomplished by introducing electron-withdrawing groups at the N-1 and/or C-2 or C-3 positions. researchgate.netnih.gov

One effective strategy involves the introduction of electron-withdrawing substituents at both the N-1 and another position on the pyrrole ring of a precursor like methyl indolyl-3-acetate. researchgate.netnih.gov This deactivation of the five-membered ring allows for the regioselective bromination at the C-6 position of the benzene (B151609) portion of the indole nucleus using a brominating agent such as bromine in carbon tetrachloride. researchgate.netnih.gov The protecting/directing groups can then be removed to yield the desired 6-bromoindole (B116670) derivative. researchgate.netnih.gov The regioselectivity of this bromination has been confirmed by NMR spectroscopy and X-ray diffraction analysis. researchgate.netnih.gov

Another approach to obtaining C-6 brominated indoles is to start with a pre-functionalized benzene derivative that already contains the bromine atom, followed by the construction of the pyrrole ring. researchgate.net

Evaluation of Alternative Bromination Methodologies

Besides molecular bromine, N-bromosuccinimide (NBS) is a commonly used and more manageable brominating agent for aromatic rings. commonorganicchemistry.comacs.org The choice of solvent is critical, as polar solvents are often required to dissolve and activate N-bromoamide reagents. acs.org However, benzylic brominations using NBS are often carried out in non-polar solvents like carbon tetrachloride. commonorganicchemistry.comreddit.com

For the bromination of the indole nucleus, the reaction outcome is highly dependent on the substrate and reaction conditions. For example, enzymatic halogenation using vanadium bromoperoxidase has been shown to selectively brominate the C2-C3 double bond of indoles, with no reaction observed on the benzene ring. escholarship.org In contrast, electrophilic bromination of 3-methylindoles can be directed to either the C-2 position or the C-3 alkyl group by carefully selecting the N-1 protecting group and reaction conditions. acs.org

Alkylation Reactions for N-1 Functionalization with Ethanol (B145695) Moiety

The final key step in the synthesis of the target compound is the introduction of the 2-hydroxyethyl group at the N-1 position of the 6-bromoindole core. This can be achieved through a couple of primary strategies.

Alkylation with Bromoacetic Ester Derivatives and Subsequent Reduction

A reliable method for introducing the ethanol moiety involves a two-step sequence. First, the N-1 position of 6-bromoindole is alkylated with a bromoacetic acid ester, such as methyl 2-bromoacetate or ethyl bromoacetate. nih.gov This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen. The resulting ester intermediate is then reduced to the corresponding primary alcohol. nih.gov A common reducing agent for this transformation is lithium aluminum hydride, although other reducing agents can also be employed.

This two-step approach is exemplified in the synthesis of (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1), where 6-bromoindole is first alkylated with bromoacetic ester. nih.gov The resulting ester is then hydrolyzed to the carboxylic acid, which can be further functionalized. nih.gov For the synthesis of the title compound, the intermediate ester would instead be reduced.

Direct N-Alkylation Approaches using 2-Haloethanol Precursors

A more direct approach involves the N-alkylation of 6-bromoindole with a 2-haloethanol, such as 2-bromoethanol (B42945) or 2-chloroethanol. This one-step method avoids the need for a separate reduction step. The reaction is typically performed in the presence of a base to facilitate the nucleophilic attack of the indole nitrogen on the haloethanol.

Catalytic and Stoichiometric Considerations in N-Alkylation Reactions

The N-alkylation of indoles, a key transformation in the synthesis of 2-(6-bromo-1H-indol-1-yl)ethanol, is often influenced by the choice of catalyst and the stoichiometry of the reactants. While traditional methods may rely on stoichiometric bases to deprotonate the indole nitrogen, modern approaches increasingly utilize catalytic systems to enhance efficiency and selectivity.

Iron-catalyzed reactions have emerged as a significant area of interest for N-alkylation. nih.gov Typically, iron catalysts are known to promote C3-alkylation of indoles through a "borrowing hydrogen" methodology with alcohols as alkylating agents. nih.gov However, by starting with indoline (B122111) derivatives, the selectivity can be switched to favor N-alkylation. nih.gov This process involves an iron complex, such as a tricarbonyl(cyclopentadienone) iron complex, in a suitable solvent like 2,2,2-trifluoroethanol. nih.gov The subsequent oxidation, often facilitated by an iron salt like FeBr3 in the presence of a co-catalyst such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and a stoichiometric oxidant like tert-butyl hydroperoxide (t-BuOOH), yields the N-alkylated indole. nih.gov The poor nucleophilicity of the indole nitrogen presents a challenge, making its direct reaction with in-situ generated carbonyl compounds difficult. nih.gov

Ruthenium-based catalysts have also been employed for the N-alkylation of indoles with alcohols. researchgate.net The Shvo catalyst, in conjunction with an acid co-catalyst like p-toluenesulfonic acid (PTSA), facilitates a highly selective and atom-efficient reaction where water is the only byproduct. researchgate.net This transfer hydrogenation approach represents an environmentally benign alternative to classical methods. researchgate.net

Furthermore, a novel approach to N-alkylation involves a catalytic Hofmann-type reaction. This method utilizes catalytic amounts of alkyl halides for the reaction between poor nucleophilic amines or amides and alcohols, avoiding the need for large quantities of bases and alkyl halides. rsc.org This process is highly selective and generates water as the primary byproduct, with the alkyl halide being regenerated in the catalytic cycle. rsc.org

Synthesis of Key Intermediates and Precursors

The synthesis of this compound is contingent on the efficient preparation of key intermediates, most notably 6-bromoindole and its derivatives.

Methodologies for the Preparation of 6-Bromoindole

Several synthetic routes to 6-bromoindole have been established, each with its own set of advantages and limitations. A common and often improved upon method is the Batcho-Leimgruber indole synthesis. nih.gov Another prominent route is the Reissert indole synthesis, which starts from 4-bromo-2-nitrotoluene. nih.gov This multi-step process involves condensation with diethyl oxalate (B1200264) to form (4-bromo-2-nitrophenyl)pyruvic acid, followed by reduction and decarboxylation to yield 6-bromoindole. nih.gov

A scalable synthesis of 6-bromoindole has been developed based on the diazotization of p-aminotoluene followed by bromination and subsequent ring closure. researchgate.net This approach is noted for its use of inexpensive starting materials and its suitability for producing gram quantities of the product. researchgate.net The synthesis of 6-bromoindole has also been approached through a Friedel-Crafts reaction, although specific details of this method are proprietary. biosynth.com

Some synthetic pathways for 6-bromoindole may inadvertently lead to partial debromination, particularly when using reducing agents like lithium aluminum hydride. researchgate.net This highlights the importance of choosing appropriate reagents and reaction conditions to maintain the integrity of the bromo-substituent.

Synthetic Pathways to 2-(6-Bromo-1H-indol-1-yl)acetic Acid Derivatives

The synthesis of 2-(6-bromo-1H-indol-1-yl)acetic acid and its esters serves as a crucial step towards obtaining the target compound, this compound, through subsequent reduction. A common method involves the N-alkylation of 6-bromoindole with a bromoacetic acid ester, such as methyl bromoacetate. nih.gov This reaction is typically carried out in the presence of a base, like sodium hydride (NaH), in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov

The resulting ester, methyl 2-(6-bromo-1H-indol-1-yl)acetate, can then be hydrolyzed to the corresponding carboxylic acid. nih.gov This is usually achieved by refluxing the ester with a base, such as sodium hydroxide (B78521) (NaOH), in a mixture of methanol (B129727) and water. nih.gov Acidification of the reaction mixture then precipitates the desired 2-(6-bromo-1H-indol-1-yl)acetic acid. nih.gov This acid is a key intermediate for various applications, including the synthesis of inhibitors for bacterial cystathionine (B15957) γ-lyase. researchgate.netnih.govdntb.gov.ua

Preparation of Other Relevant Substituted Indole Building Blocks

The versatility of the 6-bromoindole core allows for the synthesis of a wide array of other substituted indole building blocks. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, can be used to introduce aryl groups at the 6-position of the indole ring. researchgate.net This method is advantageous as it often does not require protection of the indole nitrogen. researchgate.net

Furthermore, functionalization at the C3 position of 6-bromoindole can be achieved through reactions like the Friedel-Crafts acylation. For example, reaction with oxalyl chloride in the presence of aluminum chloride can yield 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride. google.com This intermediate can then be further modified, for example, through amidation and reduction, to produce compounds like tert-butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate. google.com

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

The optimization process can lead to not only increased expression levels but also enhanced enzyme activities within the host strain, indicating a synergistic interaction between the optimized promoters and the host's metabolic background. nih.gov This tailored approach is often necessary as pathways optimized in one strain may not perform as well in another. nih.gov

Advanced Isolation and Purification Techniques for Intermediates and the Target Compound

The isolation and purification of intermediates and the final product are critical steps to ensure the high purity required for many applications. Standard laboratory techniques such as extraction, washing, and crystallization are routinely employed. For example, after the synthesis of 2-(6-bromo-1H-indol-1-yl)acetic acid, the aqueous solution is typically washed with a non-polar solvent like petroleum ether to remove impurities before acidification and extraction with an organic solvent like ethyl acetate. nih.gov

For more challenging separations and to achieve high purity, chromatographic techniques are indispensable. Column chromatography is a common method for purifying intermediates like methyl 2-(6-bromo-1H-indol-1-yl)acetate. nih.gov Recrystallization is another powerful technique for purifying solid compounds, such as the final product, often from solvents like methanol. nih.gov

In the context of enzymatic resolutions, which can be used to obtain enantiomerically pure compounds, specific purification protocols are required. researchgate.net For instance, the synthesis of 6-bromo-L-tryptophan from racemic N-acetyltryptophan involves an optical resolution step using a chiral amine, followed by separation of the diastereomeric salts. researchgate.net

The purity of the final compounds is typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. researchgate.netbiosynth.comnih.gov

Chemical Reactivity, Transformations, and Derivatization of 2 6 Bromo 1h Indol 1 Yl Ethanol

Reactivity of the Bromo-Substituent at C-6

The carbon-bromine bond at the C-6 position of the indole (B1671886) ring is a key handle for introducing molecular diversity. Its reactivity is characteristic of an aryl halide, enabling transformations through several important mechanistic pathways.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) on aryl halides, such as the 6-bromoindole (B116670) moiety, is a challenging transformation. wikipedia.org This type of reaction, where a nucleophile displaces the halide, typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.comlibretexts.orglibretexts.org These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org

In the case of 2-(6-bromo-1H-indol-1-yl)ethanol, the indole ring is inherently electron-rich, which disfavors direct attack by nucleophiles. wikipedia.org Furthermore, the molecule lacks the requisite strong electron-withdrawing substituents (like a nitro group) in the appropriate positions to facilitate the SNAr mechanism. libretexts.org Consequently, displacing the C-6 bromine atom through a direct nucleophilic attack is generally not a viable synthetic strategy under standard conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki) at the C-6 Position

Palladium-catalyzed cross-coupling reactions represent a powerful and widely used method for forming carbon-carbon bonds at the C-6 position of the bromoindole core. The Sonogashira and Suzuki reactions are prominent examples of this class of transformations. organic-chemistry.orgrsc.org

The Sonogashira coupling involves the reaction of the aryl halide with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst. mdpi.comscirp.org This reaction is a highly effective method for synthesizing aryl alkynes. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the alkyne, copper salt, and base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com Various conditions have been developed, including copper-free protocols. organic-chemistry.orgnih.gov

The Suzuki coupling pairs the aryl halide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.netyoutube.com This reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of many boronic acid reagents. rsc.orgrsc.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation of the organic group from boron to palladium, and reductive elimination. youtube.com

Below is a table summarizing typical conditions for these cross-coupling reactions on bromoarene substrates.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2 / CuI | Et3N or other amines | DMF, Toluene, or THF | Good to Excellent scirp.org |

| Sonogashira (Copper-Free) | Terminal Alkyne | PdCl2(PPh3)2 | TBAF | Solvent-free or Toluene | Moderate to Excellent nih.gov |

| Suzuki | Arylboronic Acid | Pd(PPh3)4 or Pd(OAc)2/Ligand | Na2CO3, K2CO3, or K3PO4 | Toluene/Water, Dioxane, or DMF | Good to Excellent rsc.orgresearchgate.net |

Halogen-Metal Exchange Processes

Halogen-metal exchange is another fundamental strategy for functionalizing the C-6 position. This reaction involves treating the aryl bromide with a strong organometallic base, typically an organolithium reagent like n-butyllithium (n-BuLi) or a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). nih.govwikipedia.org The reaction results in the replacement of the bromine atom with a metal (lithium or magnesium), generating a highly reactive organometallic intermediate. acs.orgias.ac.in

This process is usually conducted at very low temperatures (e.g., -78 °C to -100 °C) to prevent unwanted side reactions. nih.govtcnj.edu The resulting aryllithium or arylmagnesium species is a potent nucleophile and can be reacted with a wide variety of electrophiles to introduce new functional groups at the C-6 position. For instance, quenching the intermediate with carbon dioxide (CO2) would yield a carboxylic acid, while reaction with an aldehyde or ketone would produce a secondary or tertiary alcohol, respectively. A combination of reagents, such as i-PrMgCl and n-BuLi, has been shown to be effective for halogen-metal exchange on bromoheterocycles that possess acidic protons, which is relevant to the N-H proton of the indole ring if it is not protected. nih.gov

Reactivity of the Hydroxyl Group in the Ethanol (B145695) Side Chain

The primary alcohol functionality in the N-1 ethanol side chain offers a second point for chemical modification through reactions characteristic of alcohols.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification . A classic method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, often in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct.

Etherification , the formation of an ether, can be achieved through methods like the Williamson ether synthesis. This involves first deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an SN2 reaction to form the corresponding ether. Successful alkylations on similar indole derivatives have been documented. mdpi.com

Oxidation Reactions to Carbonyl Derivatives (Aldehydes/Acids)

The primary alcohol of the ethanol side chain can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. uconn.edulibretexts.org

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, mild oxidizing agents are required. Commonly used reagents for this transformation include:

Pyridinium chlorochromate (PCC): A complex of chromium trioxide with pyridine and HCl, which selectively oxidizes primary alcohols to aldehydes in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2). libretexts.org

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and efficient oxidation to aldehydes under neutral conditions. libretexts.org

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, followed by the addition of a hindered base such as triethylamine. youtube.com

Oxidation to Carboxylic Acids: For the complete oxidation of the primary alcohol to a carboxylic acid, stronger oxidizing agents are necessary. organic-chemistry.orgnsf.gov These reactions often proceed through an intermediate aldehyde, which is further oxidized in situ. libretexts.orgresearchgate.net Suitable reagents include:

Jones Reagent: A solution of chromium trioxide (CrO3) in aqueous sulfuric acid and acetone. This is a powerful oxidizing agent that readily converts primary alcohols to carboxylic acids. researchgate.net

Potassium Permanganate (KMnO4): A very strong oxidant, typically used under basic or acidic conditions, that will also achieve the conversion to a carboxylic acid.

TEMPO-catalyzed oxidation: The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl) can efficiently oxidize primary alcohols. nih.gov Under certain conditions, particularly with a secondary oxidant like sodium chlorite (B76162) (NaClO2), the reaction can be driven to the carboxylic acid. nsf.govnih.gov

The choice of oxidant allows for precise control over the final product, as summarized in the table below.

| Desired Product | Reagent(s) | Typical Conditions |

|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH2Cl2libretexts.org |

| Aldehyde | Dess-Martin Periodinane (DMP) | CH2Cl2libretexts.org |

| Aldehyde | Swern Oxidation (DMSO, (COCl)2, Et3N) | Low temperature, CH2Cl2youtube.com |

| Carboxylic Acid | Jones Reagent (CrO3/H2SO4) | Acetone researchgate.net |

| Carboxylic Acid | Potassium Permanganate (KMnO4) | Basic or acidic aqueous solution, heat |

| Carboxylic Acid | TEMPO / NaClO / NaClO2 | Buffered aqueous solution nsf.govnih.gov |

Reductive Transformations to Alkane Derivatives

The bromine atom at the C-6 position of the indole ring is susceptible to reductive dehalogenation, a common transformation in organic synthesis. This process replaces the carbon-bromine bond with a carbon-hydrogen bond, effectively converting the bromo-indole derivative into its corresponding alkane counterpart.

A variety of methods can be employed for the reductive dehalogenation of aryl bromides. nih.govorganic-chemistry.orgresearchgate.net Catalytic hydrogenation is a frequently used technique, often employing a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. researchgate.net This method is generally effective and can be performed under neutral conditions. Notably, bromides are typically reduced more readily than chlorides, and the reaction often proceeds with a lower catalyst loading. researchgate.net The selectivity of this reduction allows for the removal of the bromo group in the presence of other functional groups such as nitro, cyano, keto, and carboxylic acids. researchgate.net

Alternative reductive systems include the use of reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com Other methods involve radical-mediated dehalogenations. For instance, systems utilizing 2-propanol as a reductant and solvent with a radical initiator can effectively reduce aryl bromides. organic-chemistry.org Visible light-induced photodehalogenation catalyzed by nickel is another modern approach. organic-chemistry.org

The general transformation can be represented as follows:

Table 1: Examples of Reductive Dehalogenation Methods for Aryl Bromides

| Reagent/Catalyst System | Conditions | Comments |

| H₂, Pd/C | Neutral, various solvents | Common and selective method. researchgate.net |

| NaBH₄ or LiAlH₄ | - | Standard reducing agents. smolecule.com |

| 2-propanol, Cs₂CO₃, radical initiator | - | Radical-based reduction. organic-chemistry.org |

| Ni-catalyst, visible light, THF | Mild conditions | Photoredox catalysis. organic-chemistry.org |

Reactivity of the Indole Nitrogen (N-1)

The nitrogen atom at the N-1 position of the indole ring in this compound is a key site for further functionalization. Its reactivity allows for the introduction of various alkyl and acyl groups, expanding the structural diversity of this indole derivative.

Further N-Alkylation or Acylation Reactions

The indole nitrogen can undergo further alkylation or acylation reactions. nih.govrsc.org N-alkylation introduces an additional alkyl group onto the nitrogen, while N-acylation introduces an acyl group.

N-Alkylation: The N-H bond of an indole can be deprotonated with a suitable base to form an indolide anion, which then acts as a nucleophile to react with an alkyl halide. thieme-connect.de However, direct N-alkylation without prior deprotonation is also possible under various catalytic conditions. For instance, copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles provides an efficient route to N-alkylated indoles. researchgate.net Iron catalysts have also been shown to selectively promote the N-alkylation of indoline (B122111) derivatives using alcohols as the alkylating agents, which can then be oxidized to the corresponding N-alkylated indoles. nih.gov Aza-Wacker type reactions offer an enantioselective method for the N-alkylation of indoles with alkenols. nih.gov

N-Acylation: Selective N-acylation of indoles can be challenging due to the competing reactivity of the C-3 position. nih.gov Traditional methods often involve the use of reactive acylating agents like acyl chlorides. rsc.org However, milder and more selective methods have been developed. Oxidative carbene-catalyzed N-acylation using aldehydes as the acyl source offers a highly chemoselective approach. rsc.org Thioesters can also serve as stable acyl sources for the chemoselective N-acylation of indoles. nih.gov N-aroylbenzotriazoles are effective reagents for the N-aroylation of indoles, particularly for substrates containing electron-donating groups. thieme-connect.de

Table 2: Reagents for N-Alkylation and N-Acylation of Indoles

| Reaction | Reagent Type | Example Reagents |

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide |

| Alcohols (with catalyst) | Ethanol, Propanol nih.govorganic-chemistry.org | |

| N-Tosylhydrazones (with catalyst) | Benzaldehyde N-tosylhydrazone researchgate.net | |

| N-Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride rsc.org |

| Aldehydes (with catalyst) | Benzaldehyde, Cinnamaldehyde rsc.org | |

| Thioesters | S-methyl butanethioate nih.gov | |

| N-Aroylbenzotriazoles | N-benzoylbenzotriazole thieme-connect.de |

Regioselective Functionalization of the Indole Nitrogen

Achieving regioselective functionalization at the indole nitrogen is a significant aspect of indole chemistry, as the C-3 position is often more nucleophilic. researchgate.net The presence of the N-ethanol side chain in this compound can influence this regioselectivity.

Several strategies are employed to favor N-functionalization over C-3 functionalization. One approach is to block the C-3 position with a substituent. researchgate.net Another strategy involves introducing an electron-withdrawing group at the C-2 position to increase the acidity of the N-H bond, thereby promoting N-functionalization. researchgate.net

In the context of this compound, the N-hydroxyethyl group itself can influence the reactivity. While direct data on this specific compound is limited, studies on related N-substituted indoles provide insights. The choice of catalyst and reaction conditions plays a crucial role in directing the reaction to the desired position. For example, certain catalytic systems are designed to specifically promote N-alkylation or N-acylation. rsc.orgresearchgate.netnih.gov The use of microdroplet reactions has also been shown to favor N-alkylation of indoles in a three-component Mannich-type reaction, in contrast to the C-alkylation observed in bulk reactions. stanford.edu

Reactivity of the Indole Ring System (Beyond Bromine and Nitrogen)

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The substitution pattern on the ring, including the bromine at C-6 and the N-hydroxyethyl group, influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns on the Indole Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction of indoles. ic.ac.ukpearson.commakingmolecules.commasterorganicchemistry.combyjus.com The most common site of electrophilic attack on an unsubstituted indole is the C-3 position, due to the ability of the nitrogen atom to stabilize the resulting intermediate. ic.ac.ukpearson.com

In this compound, the presence of the bromine atom at C-6 and the N-substituent will affect the electron density distribution in the ring and thus the outcome of EAS reactions.

Influence of the N-1 Substituent: The N-hydroxyethyl group is generally considered an electron-donating group, which activates the indole ring towards electrophilic attack. ic.ac.uk

The interplay of these electronic effects will determine the preferred position of substitution. While C-3 remains a likely site for electrophilic attack, substitution at other positions on the benzene (B151609) portion of the indole ring (C-2, C-4, C-5, C-7) is also possible. The regioselectivity can be complex and is often dependent on the specific electrophile and reaction conditions. nih.gov For instance, functionalization at the C-7 position can be challenging and may require blocking the C-2 position or proceeding through an indoline intermediate. nih.gov

Table 3: Common Electrophilic Aromatic Substitution Reactions of Indoles

| Reaction | Electrophile | Typical Reagents | Product |

| Halogenation | X⁺ | Br₂, Cl₂, I₂ | Haloindole |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Nitroindole |

| Sulfonation | SO₃ | H₂SO₄, SO₃ | Indolesulfonic acid |

| Friedel-Crafts Alkylation | R⁺ | R-X, Lewis Acid | Alkylindole |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, Lewis Acid | Acylindole |

| Mannich Reaction | CH₂=NR₂⁺ | CH₂O, HNR₂ | Gramine derivative |

Cyclization and Rearrangement Reactions Involving the Ethanol Side Chain

The N-ethanol side chain of this compound can participate in intramolecular cyclization and rearrangement reactions, leading to the formation of new ring systems.

Cyclization Reactions: The hydroxyl group of the ethanol side chain can act as a nucleophile, attacking an electrophilic center within the indole ring or a pre-installed functional group. For example, under acidic conditions, the hydroxyl group could potentially attack the C-2 or C-7 position of the indole ring, leading to the formation of a fused five- or six-membered ring containing an oxygen atom. The feasibility of such cyclizations depends on the activation of the indole ring and the reaction conditions. koreascience.krmdpi.com Nazarov-type cyclizations have been used to create indanyl-substituted indole derivatives. rsc.org

Rearrangement Reactions: While specific rearrangement reactions for this compound are not extensively documented, related indole derivatives are known to undergo various rearrangements. For instance, intramolecular migrations of substituents on the indole ring can occur under certain conditions. rsc.org

The potential for these reactions highlights the versatility of the N-ethanol side chain as a handle for constructing more complex heterocyclic structures based on the indole scaffold.

Stereochemical Considerations in Advanced Chemical Transformations

The introduction of a stereocenter at the carbon atom bearing the hydroxyl group in this compound opens up avenues for the synthesis of chiral, non-racemic derivatives with potential applications in asymmetric synthesis and medicinal chemistry. The stereochemical outcome of transformations involving this chiral center is a critical aspect of its advanced chemistry. Key strategies to control stereochemistry include enantioselective synthesis, the use of chiral auxiliaries, and kinetic resolution.

While specific research on the stereochemical transformations of this compound is not extensively documented in publicly available literature, general principles of asymmetric synthesis applied to analogous N-substituted indole and β-amino alcohol scaffolds provide a framework for understanding the potential stereochemical pathways.

One of the primary methods to achieve enantioselectivity in the synthesis of chiral alcohols is through the asymmetric reduction of a corresponding prochiral ketone. For instance, the reduction of a precursor like 1-(6-bromo-1H-indol-1-yl)ethan-2-one using chiral reducing agents or biocatalysts could, in principle, yield enantiomerically enriched (R)- or (S)-2-(6-bromo-1H-indol-1-yl)ethanol. The choice of catalyst is paramount in determining the enantiomeric excess (ee) of the product. Studies on analogous ketones have demonstrated high conversions and enantioselectivities using biocatalysts like Lactobacillus fermentum P1, which achieved 99% ee and 99% conversion rate for a similar substrate. nih.gov

Another significant approach involves the enantioselective N-alkylation of the indole nucleus. The use of chiral catalysts in the reaction of 6-bromoindole with a suitable two-carbon electrophile, such as a chiral epoxide, can lead to the formation of one enantiomer of this compound in excess. A notable development in this area is the enantioselective, intermolecular aza-Wacker-type reaction, which allows for the direct N-alkylation of indoles with alkenols in a highly regio-, stereo-, and enantioselective manner. acs.org This method preserves the newly formed stereocenter and has shown high enantioselectivity for a variety of functionalized alcohols. acs.org

Kinetic resolution of a racemic mixture of this compound represents another viable strategy. This process involves the differential reaction of the two enantiomers with a chiral catalyst or reagent, leading to the separation of the unreacted, enantiomerically enriched starting material from the product. Chromatographic methods, such as simulated moving bed (SMB) chromatography with chiral stationary phases, have been successfully used for the resolution of related racemic indolines. researchgate.net

The stereochemical purity of the resulting chiral this compound and its derivatives is crucial for their potential applications. The spatial arrangement of the substituents can significantly influence biological activity or the efficiency of the compound as a chiral ligand or intermediate in asymmetric synthesis.

Table of Stereoselective Transformations for Indole Derivatives

| Transformation Type | Substrate Type | Catalyst/Reagent | Key Findings | Reference |

| Asymmetric Reduction | Prochiral Ketone | Lactobacillus fermentum P1 | High conversion (99%) and enantiomeric excess (99% ee) | nih.gov |

| Enantioselective N-Alkylation | Indole and Alkenol | Palladium with Chiral Ligand | High enantioselectivity in aza-Wacker-type reaction | acs.org |

| Chiral Resolution | Racemic Indoline | Chiral SMB Chromatography | Successful separation of enantiomers | researchgate.net |

This interactive table summarizes key findings in stereoselective transformations relevant to the synthesis of chiral N-substituted indoles.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough review of scientific literature and chemical databases did not yield any specific high-resolution ¹H or ¹³C NMR data for 2-(6-bromo-1H-indol-1-yl)ethanol. Consequently, an analysis of its chemical shifts, coupling constants, and signal multiplicities cannot be provided. Furthermore, there is no information regarding the application of two-dimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY, which are crucial for confirming the connectivity and spatial relationships of atoms within the molecule. The absence of this data also means that any discussion on the elucidation of its specific regio- and stereochemical aspects would be purely speculative.

While NMR data for related compounds, like 2-(6-bromo-1H-indol-1-yl)acetic acid, are available, these cannot be directly extrapolated to this compound with the required degree of scientific accuracy. nih.gov

Mass Spectrometry (MS)

Similarly, detailed mass spectrometry analyses for this compound are not documented. Specifically, high-resolution mass spectrometry (HRMS) data, which is essential for determining the exact molecular weight and confirming the elemental composition, could not be found. Without this information, a definitive analysis of the compound's molecular weight and fragmentation patterns under mass spectrometric conditions is not possible.

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, with a molecular formula of C₁₀H₁₀BrNO, the molecular ion peak ([M]⁺) would be expected to appear as a doublet due to the presence of the bromine atom, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This would result in two peaks of similar intensity at m/z values corresponding to the molecular weights with each isotope.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:

Alpha-cleavage: The bond between the two carbons of the ethanol (B145695) side chain is likely to break, which is a common fragmentation pathway for alcohols. This would result in the loss of a CH₂OH radical, leading to a prominent fragment ion.

Loss of water: Dehydration is another characteristic fragmentation for alcohols, which would lead to a fragment ion with a mass 18 units less than the molecular ion.

Cleavage of the ethanol side chain: The entire ethanol side chain can be cleaved from the indole (B1671886) nitrogen, resulting in a fragment corresponding to the 6-bromoindole (B116670) cation.

Fragmentation of the indole ring: At higher energies, the indole ring itself can fragment, although this is generally less favorable than the cleavage of the side chain.

A hypothetical fragmentation pattern is presented in the table below.

| Expected Fragment Ion | Proposed Structure | Expected m/z | Significance |

| [C₁₀H₁₀⁷⁹BrNO]⁺ / [C₁₀H₁₀⁸¹BrNO]⁺ | Molecular Ion | 240/242 | Confirms molecular weight and presence of bromine. |

| [C₉H₈⁷⁹BrN]⁺ / [C₉H₈⁸¹BrN]⁺ | Loss of CH₂OH | 209/211 | Indicates alpha-cleavage of the ethanol side chain. |

| [C₁₀H₈⁷⁹BrN]⁺ / [C₁₀H₈⁸¹BrN]⁺ | Loss of H₂O | 222/224 | Characteristic dehydration of an alcohol. |

| [C₈H₅⁷⁹BrN]⁺ / [C₈H₅⁸¹BrN]⁺ | Loss of C₂H₅O | 194/196 | Cleavage of the entire ethanol side chain. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands. The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic indole ring and the aliphatic ethanol chain would appear in the 2850-3100 cm⁻¹ region. The C-N stretching of the indole ring and the C-O stretching of the alcohol would also be present. The C-Br stretching vibration is expected at lower wavenumbers.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1200-1350 |

| C-O | Stretching | 1050-1150 |

| C-Br | Stretching | 500-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The indole ring system of this compound is a chromophore that will absorb UV light. The substitution of a bromine atom on the benzene (B151609) ring portion of the indole is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted indole. The N-alkylation with the ethanol group is not expected to significantly alter the main absorption bands of the indole chromophore. The spectrum would likely show characteristic bands for the π → π* transitions of the indole system.

| Transition | Expected λmax (nm) | Chromophore |

| π → π | ~270-290 | Brominated Indole Ring |

| π → π | ~210-230 | Brominated Indole Ring |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These in-silico experiments provide insights that are often complementary to experimental data and can guide the design of new molecules with desired characteristics.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. For 2-(6-bromo-1H-indol-1-yl)ethanol, a DFT approach, likely using a functional such as B3LYP or a more modern alternative, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the molecule's most stable three-dimensional structure. This process, known as geometry optimization, seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(2)-N(1) | ~1.38 Å |

| Bond Length | C(6)-Br | ~1.90 Å |

| Bond Length | N(1)-C(ethanol) | ~1.48 Å |

| Bond Angle | C(2)-N(1)-C(7a) | ~108° |

| Dihedral Angle | C(2)-N(1)-C(ethanol)-C(OH) | Variable (conformer dependent) |

Note: The values in this table are illustrative examples based on general chemical principles and have not been derived from actual calculations on the target molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential Surfaces

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

A Molecular Electrostatic Potential (MEP) surface would visually represent the charge distribution of this compound. This map would highlight regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack), providing valuable insights into its intermolecular interactions and reactive sites. For instance, one would expect a region of negative potential around the oxygen atom of the hydroxyl group and the π-system of the indole (B1671886) ring.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data (e.g., NMR chemical shifts)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can then be compared with experimentally obtained spectra to aid in the assignment of signals and to validate the computed structure. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or conformational dynamics.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C-2 | ~125 | (Not available) |

| C-3 | ~103 | (Not available) |

| C-3a | ~128 | (Not available) |

| C-4 | ~122 | (Not available) |

| C-5 | ~124 | (Not available) |

| C-6 | ~116 | (Not available) |

| C-7 | ~113 | (Not available) |

| C-7a | ~137 | (Not available) |

| C-ethanol (CH₂) | ~50 | (Not available) |

| C-ethanol (CH₂) | ~62 | (Not available) |

Note: This table is for illustrative purposes only. The predicted values are estimations and require actual quantum chemical calculations. No experimental NMR data for this specific compound has been found in the searched literature.

Reaction Mechanism Studies through Advanced Computational Methods

While no specific reaction mechanism studies involving this compound have been reported, computational chemistry offers powerful tools to explore its potential reactivity.

Identification and Characterization of Transition States

For any proposed reaction involving this compound, for example, its synthesis or a subsequent transformation, computational methods could be used to locate the transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Identifying the geometry of the TS is crucial for understanding the reaction pathway. Frequency calculations are performed to confirm the nature of the stationary point, with a true transition state having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Elucidation of Reaction Energy Profiles and Kinetic Barriers

Once the reactants, products, and transition states have been identified and their energies calculated, a reaction energy profile can be constructed. This profile plots the energy of the system as a function of the reaction coordinate, providing a visual representation of the reaction pathway. From this profile, the activation energy (the energy difference between the reactants and the transition state) can be determined. The activation energy is a key parameter that governs the rate of the reaction, with a higher barrier indicating a slower reaction. This type of analysis would be invaluable for understanding the kinetics of reactions involving this compound and for optimizing reaction conditions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational method used to explore the dynamic nature of molecules, providing a window into their conformational flexibility and interactions with solvents. For this compound, MD simulations can map out the molecule's structural dynamics, which are crucial for its interactions in a biological or chemical environment.

Solvation effects are critical to understanding the behavior of this compound in solution. MD simulations in a solvent box, typically with water to mimic physiological conditions, can provide detailed information about how the solvent organizes around the solute molecule. acs.org The hydroxyl group of the ethanol (B145695) side chain is capable of forming hydrogen bonds with water molecules, acting as both a hydrogen bond donor and acceptor. The indole ring, being largely hydrophobic, will influence the local water structure differently. Simulations can quantify the number and lifetime of hydrogen bonds, and the radial distribution functions can describe the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This detailed picture of solvation is essential for understanding the molecule's solubility and how it presents itself to potential binding partners.

Table 1: Key Torsional Angles for Conformational Analysis of this compound

This interactive table outlines the principal torsional (dihedral) angles that would be analyzed in a molecular dynamics simulation to define the conformational flexibility of the side chain.

| Torsional Angle | Atoms Defining the Angle | Description of Motion |

| τ1 | C(2)-N(1)-C(α)-C(β) | Rotation around the bond connecting the indole ring to the ethanol side chain. |

| τ2 | N(1)-C(α)-C(β)-O | Rotation around the carbon-carbon bond of the ethanol side chain. |

Data in this table is illustrative of a typical computational analysis and not derived from a specific study on this exact molecule.

Prediction of Reactivity Descriptors and Sites of Chemical Attack

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity of a molecule. nih.gov These methods provide insights into the electronic structure, allowing for the calculation of various reactivity descriptors and the identification of sites susceptible to electrophilic or nucleophilic attack. nih.gov

Global reactivity descriptors are calculated to provide a general measure of a molecule's stability and reactivity. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A high HOMO energy suggests a propensity to donate electrons (nucleophilicity), whereas a low LUMO energy indicates an ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. researchgate.net

For this compound, the electron-rich indole nucleus is expected to be the primary site for electrophilic attack. The precise location of this attack can be predicted by analyzing local reactivity descriptors, such as Fukui functions or the distribution of the Molecular Electrostatic Potential (MESP). researchgate.net The MESP map visually indicates regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). The hydroxyl group of the ethanol side chain represents a nucleophilic center, with the oxygen atom's lone pairs available for reaction. The bromine atom can also influence reactivity, potentially participating in reactions like cross-coupling.

Table 2: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Significance | Predicted Trend |

| HOMO Energy | EHOMO | Electron donating ability | Relatively High |

| LUMO Energy | ELUMO | Electron accepting ability | Relatively Low |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Chemical stability/reactivity | Moderate |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Tendency to attract electrons | Moderate |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to change in electron distribution | Moderate |

| Electrophilicity Index (ω) | ω = μ²/2η (where μ ≈ -χ) | Overall electrophilic character | Moderate |

Data in this table is illustrative and based on general principles of computational chemistry applied to the structure.

Table 3: Predicted Sites of Chemical Attack in this compound

This table summarizes the likely reactive centers of the molecule based on its structural components.

| Site of Attack | Type of Reagent | Predicted Reactive Center(s) | Rationale |

| Electrophilic | Electrophile | C3 position of the indole ring | The C3 position is typically the most nucleophilic site in N1-substituted indoles. |

| Nucleophilic | Nucleophile | Hydroxyl proton, Carbon bearing the OH group | The hydroxyl group can be deprotonated by a base, or the carbon can be attacked by a nucleophile. |

| Cross-Coupling | Metal Catalyst/Reagent | C6 position (Bromo-substituted) | The carbon-bromine bond can participate in reactions like Suzuki or Heck coupling. |

Applications of 2 6 Bromo 1h Indol 1 Yl Ethanol in Organic Synthesis

Role as a Versatile Building Block in the Synthesis of Complex Organic Architectures

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant biological activity. The presence of a bromine atom and a hydroxyethyl (B10761427) group on the 6-position and N1-position of the indole ring, respectively, in 2-(6-bromo-1H-indol-1-yl)ethanol provides multiple points for synthetic diversification. This allows for its use as a versatile building block in the assembly of complex organic architectures.

The hydroxyl group can be readily transformed into a variety of other functional groups, such as aldehydes, carboxylic acids, amines, or esters, through standard organic transformations. These modifications pave the way for the attachment of various side chains and the construction of more intricate molecular frameworks. Furthermore, the bromine atom serves as a handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of aryl, vinyl, or alkynyl substituents at the 6-position of the indole ring. This capacity for dual functionalization makes this compound a powerful tool for the synthesis of complex, polyfunctionalized indole derivatives.

Precursor in the Rational Design and Synthesis of Diverse Indole Derivatives

The rational design of bioactive molecules often involves the systematic modification of a lead compound to optimize its pharmacological properties. This compound serves as an excellent starting point for the synthesis of diverse libraries of indole derivatives for structure-activity relationship (SAR) studies.

The N1-hydroxyethyl group can be elaborated to introduce a wide range of substituents, influencing the compound's polarity, solubility, and ability to interact with biological targets. For instance, oxidation of the alcohol to a carboxylic acid allows for the formation of amides and esters, introducing peptidic or other functionalities. The bromine atom at the 6-position can be replaced with a variety of groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This allows for the exploration of the chemical space around the indole core, which is crucial for the development of potent and selective drugs. A series of indole derivatives designed for potential use against Alzheimer's disease, for example, incorporated a propargylamine (B41283) moiety at the N1 position, a known pharmacophore for monoamine oxidase (MAO) inhibition. rsc.org

Crucial Intermediate in Multi-Step Synthetic Sequences Towards Advanced Molecules

In the multi-step synthesis of complex target molecules, the strategic choice of intermediates is paramount. This compound can function as a key intermediate, allowing for the sequential introduction of different molecular fragments. A notable example is its potential role as a precursor in the synthesis of inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in bacterial defense mechanisms. nih.gov

The synthesis of the bCSE inhibitor (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) starts from 6-bromoindole (B116670). nih.gov This starting material is first alkylated with a bromoacetic ester, followed by hydrolysis to yield 2-(6-bromo-1H-indol-1-yl)acetic acid. nih.gov This acetic acid derivative is then coupled with glycine (B1666218) to afford the final product. nih.gov It is highly plausible that this compound could serve as a direct precursor to the key 2-(6-bromo-1H-indol-1-yl)acetic acid intermediate through a simple oxidation step. This highlights the utility of the ethanol (B145695) derivative as a stable and versatile intermediate in a longer synthetic route.

Table 1: Synthetic Intermediates in the Synthesis of NL1

| Compound Name | Structure | Role in Synthesis |

| 6-Bromoindole | Starting Material | |

| Methyl 2-(6-bromo-1H-indol-1-yl)acetate | Alkylated Intermediate | |

| 2-(6-Bromo-1H-indol-1-yl)acetic acid | Key Carboxylic Acid Intermediate | |

| (2-(6-Bromo-1H-indol-1-yl)acetyl)glycine (NL1) | Final Product |

This table is based on the synthetic route described for NL1 and illustrates the position of key intermediates. nih.gov

Utility in the Construction of Fused Heterocyclic Systems via Derivatization and Cyclization Strategies

The development of novel heterocyclic systems is a major focus of synthetic and medicinal chemistry. The functional groups present in this compound can be strategically employed in cyclization reactions to construct fused heterocyclic systems.

For instance, the hydroxyl group can be converted into a leaving group, such as a tosylate or mesylate, which can then undergo intramolecular cyclization with a nucleophile introduced at the 7-position of the indole ring. This could be achieved by first performing a directed ortho-metalation at the C7 position, followed by the introduction of a suitable nucleophile. Subsequent intramolecular cyclization would lead to the formation of a new ring fused to the indole core.

Alternatively, the bromine atom can participate in intramolecular Heck or Suzuki reactions. If a vinyl or boronic acid functionality is introduced at the end of the N1-ethyl chain, an intramolecular cyclization could be triggered to form a new ring system fused between the N1 and C7 positions. While specific examples utilizing this compound for such transformations are not yet prevalent in the literature, the principles of intramolecular cyclization reactions strongly support its potential in this area.

Strategic Introduction of Both Bromine and Hydroxyl Functionalities into Target Molecules

The presence of both a bromine atom and a primary alcohol in this compound allows for the strategic and orthogonal introduction of these two important functional groups into a target molecule. The term "orthogonal" refers to the ability to react one functional group selectively in the presence of the other.

The hydroxyl group can be protected using a variety of standard protecting groups, such as a silyl (B83357) ether or a benzyl (B1604629) ether. With the hydroxyl group masked, the bromine atom can undergo a range of transformations, including cross-coupling reactions or conversion to an organometallic reagent. Following the modification at the 6-position, the protecting group on the hydroxyl can be selectively removed, allowing for further derivatization at this site.

This orthogonal reactivity provides synthetic chemists with a high degree of control over the synthetic sequence, enabling the construction of complex molecules with precisely defined substitution patterns. This strategic approach is invaluable in the synthesis of pharmacologically active compounds where the specific placement of functional groups is critical for biological activity.

Advanced Research Directions and Future Perspectives

Development of Novel, Greener, and More Sustainable Synthetic Routes for the Compound

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For 2-(6-bromo-1H-indol-1-yl)ethanol, future research will focus on moving beyond traditional synthetic methods toward greener alternatives that minimize waste, reduce energy consumption, and utilize renewable resources. Conventional syntheses are often being replaced by methods employing ionic liquids, water as a solvent, solid acid catalysts, and microwave irradiation, often under solvent-free conditions. openmedicinalchemistryjournal.com

Key areas for development include:

Biocatalysis: Employing enzymes, such as halogenases or transaminases, could offer highly selective and efficient routes to the bromoindole core or for the N-alkylation step under mild, aqueous conditions.

Electrosynthesis: Electrochemical methods present a sustainable alternative for driving chemical reactions. idw-online.de The cathodic reduction of a suitably functionalized nitroarene precursor could provide a reagent-free method for forming the indole (B1671886) ring or other key intermediates. idw-online.de

Alternative Solvents and Energy Sources: Research into using water, supercritical fluids (like CO2), or biodegradable solvents can drastically reduce the environmental impact. openmedicinalchemistryjournal.com Similarly, utilizing microwave or ultrasonic irradiation can accelerate reaction times and lower energy input compared to conventional heating. openmedicinalchemistryjournal.com A catalyst-free approach using polyethylene (B3416737) glycol (PEG) as a reaction promoter has been shown to be effective for synthesizing other substituted indoles. openmedicinalchemistryjournal.com

Table 1: Comparison of Synthetic Paradigms for this compound

| Feature | Traditional Synthesis | Proposed Green Synthesis |

|---|---|---|

| Solvent | Volatile Organic Compounds (VOCs) | Water, Bio-solvents, Supercritical Fluids |

| Catalyst | Homogeneous metal catalysts | Heterogeneous catalysts, Enzymes, Electrocatalysis |

| Energy Source | Conventional thermal heating | Microwave, Ultrasound, Ambient temperature |

| Atom Economy | Often moderate | High, minimizing by-products |

| Waste Profile | Significant solvent and reagent waste | Reduced waste, recyclable components |

Exploration of Unprecedented Reactivity Pathways and Mechanistic Insights

Understanding the intrinsic reactivity of this compound is crucial for unlocking its full potential. The interplay between the electron-rich indole core, the deactivating but synthetically versatile bromine substituent, and the N-ethanol group can lead to novel chemical transformations.

Future research will likely investigate:

Transition-Metal Catalyzed Cross-Coupling: The C6-bromo position is a prime handle for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. Exploring these reactions could generate a diverse library of C6-substituted indole derivatives. Mechanistic studies would focus on the influence of the N-ethanol group on catalyst activity and reaction outcomes.

C-H Activation: Direct functionalization of the indole ring's C-H bonds offers a more atom-economical approach than cross-coupling. Research could target selective C-H activation at the C2, C3, C4, or C7 positions, exploring how the existing substituents direct this reactivity.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis could unveil new reactivity pathways, such as radical-based transformations involving the bromo-substituent or additions across the indole C2-C3 double bond.

Integration of the Compound into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, scalability, and efficiency. For indole derivatives, automated, miniaturized synthesis using technologies like acoustic droplet ejection (ADE) has been shown to dramatically accelerate the exploration of chemical space and optimize reaction conditions on a nanoscale. nih.govnih.gov This approach reduces resource use and waste while delivering products in shorter timeframes. nih.govrsc.org

The synthesis of this compound and its subsequent derivatization are well-suited for these platforms.

Flow Synthesis: Key synthetic steps, such as the N-alkylation of 6-bromoindole (B116670) with 2-bromoethanol (B42945) or ethylene (B1197577) oxide, can be translated to a flow reactor. This allows for precise control over reaction temperature, pressure, and residence time, often leading to higher yields and purity while minimizing hazardous reagent handling.

Automated Derivatization: An automated platform could take a core batch of this compound and perform a wide array of reactions in parallel using multi-well plates. rsc.org For example, the terminal hydroxyl group could be rapidly converted into a library of esters, ethers, or carbamates, while the C6-bromo position is simultaneously used in various cross-coupling reactions. This high-throughput approach can accelerate the discovery of new derivatives with desired properties. nih.govnih.gov

Advanced Spectroscopic Studies for Understanding Dynamic Molecular Processes

The photophysical properties of indoles are highly sensitive to their local environment, making them valuable as fluorescent probes. Advanced spectroscopic techniques can provide deep insights into the dynamic behavior of this compound.

Time-Resolved Spectroscopy: Techniques like time-resolved fluorescence and transient absorption spectroscopy can be used to study the excited-state dynamics of the molecule. nih.gov The absorption of UV light by the indole core leads to overlapping π → π* electronic transitions (¹Lₐ and ¹Lₑ states). nih.gov The subsequent relaxation and fluorescence are influenced by the bromine and N-ethanol substituents and the solvent environment. Understanding these dynamics is critical for designing fluorescent probes.

Multidimensional NMR: Advanced NMR techniques, such as NOESY and ROESY, can elucidate the three-dimensional structure and conformational preferences of the molecule in solution. HMBC and HSQC experiments can confirm structural assignments and probe subtle electronic effects of the substituents on the indole ring.

Vibrational Spectroscopy: Techniques like Raman and infrared spectroscopy, combined with computational modeling, can probe the vibrational modes of the molecule. This can reveal information about hydrogen bonding interactions involving the N-ethanol group and the strength of the C-Br bond.

Synergistic Application of Computational and Experimental Methodologies for Rational Design

The integration of computational chemistry with experimental synthesis represents a powerful strategy for the rational design of new molecules. nih.gov By predicting properties and reaction outcomes, computational models can guide experimental efforts, saving time and resources. nih.gov

For this compound, this synergy can be applied to:

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict the most likely sites for electrophilic or nucleophilic attack, and calculate activation barriers for different reaction pathways. This can help in selecting the optimal conditions for a desired transformation.

Structure-Based Design: If the compound is being developed as a ligand for a biological target (e.g., a receptor or enzyme), molecular docking and molecular dynamics (MD) simulations can predict its binding mode and affinity. acs.orgrsc.org These simulations can identify key interactions, such as hydrogen bonds from the ethanol (B145695) group or halogen bonds from the bromine atom, guiding the design of more potent analogs. rsc.org

QSAR Modeling: By synthesizing a small library of derivatives and measuring a specific property (e.g., biological activity), a Quantitative Structure-Activity Relationship (QSAR) model can be built. acs.org This statistical model can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis.

Table 2: Role of Computational Methods in the Rational Design of Derivatives

| Computational Method | Application for this compound Derivatives |

|---|---|

| Density Functional Theory (DFT) | Predict reaction regioselectivity; calculate spectroscopic properties. |

| Molecular Docking | Predict binding pose and affinity to a biological target. nih.gov |

| Molecular Dynamics (MD) | Simulate dynamic behavior and stability of the ligand-protein complex. |

| QSAR | Correlate chemical structure with a measured property to predict new analogs. acs.org |

Q & A

Q. What are the key synthetic routes for 2-(6-bromo-1H-indol-1-yl)ethanol?

The compound is typically synthesized via alkylation of 6-bromoindole with ethyl bromoacetate, followed by reduction of the ester group to ethanol. For example, ethyl bromoacetate reacts with 6-bromoindole under basic conditions (e.g., K₂CO₃ in acetonitrile) to form an intermediate ester, which is then reduced using LiAlH₄ or NaBH₄ .

Q. Which spectroscopic methods are essential for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the indole backbone and substituent positions. High-Performance Liquid Chromatography (HPLC) ensures purity, while Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and bromine (C-Br) .

Q. How does bromine substitution at the 6-position influence reactivity?

The bromine atom enhances electrophilic substitution reactions at the indole’s 3-position due to its electron-withdrawing effect. This reactivity is exploited in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups .

Q. What are the primary challenges in purifying this compound?

Column chromatography with silica gel (using gradients of ethyl acetate/hexane) is commonly employed. Impurities often arise from incomplete reduction of ester intermediates or residual starting materials, requiring careful solvent selection and temperature control .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-purity synthesis?

Optimize temperature (0°C to room temperature for alkylation steps) and solvent choice (DMF or DMSO for polar intermediates). Catalyst loading (e.g., Pd for cross-coupling) and pH control during reduction steps (e.g., LiAlH₄ in THF/MeOH) significantly impact yield and purity .

Q. What strategies address conflicting bioactivity data in brominated indole derivatives?